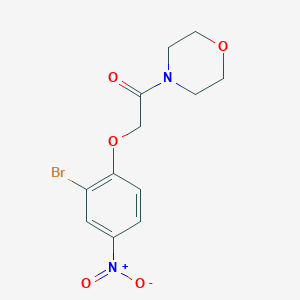

2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone is a useful research compound. Its molecular formula is C12H13BrN2O5 and its molecular weight is 345.149. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone is a synthetic compound with a complex structure that includes a brominated phenoxy group and a morpholine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : C12H13BrN2O5

- Molar Mass : 345.15 g/mol

- CAS Number : 2377920-27-7

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its cytotoxic and antimicrobial properties.

Anticancer Activity

Recent research has indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related brominated compounds demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the Bcl-2 family proteins.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Related brominated compound | A549 | 1.98 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed. Preliminary findings suggest that it exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group is crucial for enhancing its antibacterial properties, as seen in similar compounds with electron-withdrawing groups that improve activity against resistant strains .

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Case Studies

Several case studies have provided insights into the biological activity of structurally related compounds. For example, a study evaluating thiazole derivatives found that modifications to the phenyl ring significantly affected cytotoxicity and antimicrobial activity . These findings underscore the importance of structural optimization in enhancing biological efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

- Bromine Substitution : The presence of bromine at specific positions on the aromatic ring enhances both anticancer and antimicrobial activities.

- Morpholine Moiety : The morpholine ring contributes to improved solubility and bioavailability, which are critical for therapeutic effectiveness.

- Nitro Group : The nitro group plays a significant role in modulating biological activity, likely due to its electron-withdrawing properties that influence interactions with biological targets.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound may exhibit various biological activities, including:

- Antiviral Properties : Similar compounds have been shown to inhibit viral entry mechanisms, particularly against filoviruses such as Ebola and Marburg viruses.

- Cytotoxicity : Preliminary studies suggest that this compound may induce cell cycle arrest and apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapy.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone, a comparative analysis with structurally similar compounds is essential. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-1-(4-morpholinyl)ethanone | Morpholine ring | Exhibits neuroprotective effects |

| N-[2-[4-(dimethylamino)ethyl]-phenyl]acetamide | Dimethylamino group | Known for analgesic properties |

| 4-[4-(trifluoromethyl)phenyl]piperidine | Piperidine ring | Potent antagonist in certain receptor types |

| 2-[4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | Dioxaborolane structure | Used in targeted drug delivery systems |

Case Studies

Several case studies have highlighted the potential applications of related compounds:

- Ebola and Marburg Virus Inhibition : Research has demonstrated that certain derivatives exhibit significant antiviral activity against Ebola and Marburg viruses, with effective concentrations (EC50 values) below 10 μM.

- Neuroprotective Effects : Studies on morpholine derivatives indicate potential neuroprotective effects, suggesting therapeutic applications for neurological disorders.

Pharmacodynamics and Toxicology

Understanding the pharmacodynamics of this compound is crucial for assessing its therapeutic potential. Key areas of focus include:

- Receptor Binding : Identifying specific receptors involved in its action.

- Metabolic Stability : Evaluating how the compound is metabolized in vivo.

Toxicological assessments are also essential to ensure safety profiles before clinical applications.

Eigenschaften

IUPAC Name |

2-(2-bromo-4-nitrophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O5/c13-10-7-9(15(17)18)1-2-11(10)20-8-12(16)14-3-5-19-6-4-14/h1-2,7H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWBVIDEPHOWJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.